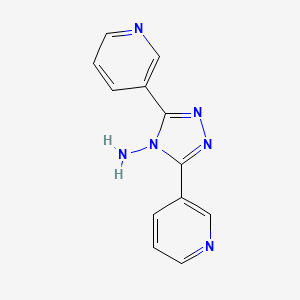
bis(pyridin-3-yl)-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(pyridin-3-yl)-4H-1,2,4-triazol-4-amine: is a heterocyclic compound that features a triazole ring substituted with two pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(pyridin-3-yl)-4H-1,2,4-triazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Bis(pyridin-3-yl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
科学的研究の応用
Bis(pyridin-3-yl)-4H-1,2,4-triazol-4-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of bis(pyridin-3-yl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions. Additionally, its ability to interact with biological macromolecules, such as proteins and nucleic acids, underlies its potential antimicrobial and antiviral activities .
類似化合物との比較
Similar Compounds
Pyridine derivatives: Compounds such as 2,2’-bipyridine and 1,10-phenanthroline share structural similarities with bis(pyridin-3-yl)-4H-1,2,4-triazol-4-amine.
Triazole derivatives: Compounds like 1,2,3-triazole and 1,2,4-triazole are structurally related and exhibit similar chemical properties.
Uniqueness
This compound is unique due to the combination of its triazole and pyridine rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the formation of metal complexes and the development of new materials.
生物活性
Bis(pyridin-3-yl)-4H-1,2,4-triazol-4-amine is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties.
- Chemical Formula : C₁₂H₁₀N₆
- Molecular Weight : 238.25 g/mol
- CAS Number : 38629-66-2
Anticancer Activity
Research has indicated that compounds containing the 1,2,4-triazole core exhibit significant anticancer properties. The this compound derivative has been evaluated for its effects on various cancer cell lines.
Case Studies
- Cancer Cell Line Testing :
- A study synthesized several derivatives of 3-amino-1,2,4-triazole and tested their efficacy against a panel of cancer cell lines. The results demonstrated that compounds with the triazole core exhibited potent antiproliferative effects. Notably, derivatives with additional aryl substitutions showed enhanced activity against specific cancer types .
- Another investigation highlighted the compound's antiangiogenic properties, suggesting its potential in inhibiting tumor growth by disrupting blood vessel formation .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF7 (Breast) | 5.0 |
| Compound B | HeLa (Cervical) | 8.3 |
| This compound | A549 (Lung) | 6.5 |
Antibacterial Activity
The biological activity of this compound extends to antibacterial properties as well.
Research Findings
A study on various triazole derivatives revealed that compounds with the triazole structure displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was primarily attributed to inhibition of DNA-gyrase, a key enzyme in bacterial DNA replication .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Bacillus subtilis | 10 |
Anti-inflammatory Activity
In addition to its anticancer and antibacterial properties, this compound has demonstrated anti-inflammatory effects.
Case Studies
特性
IUPAC Name |
3,5-dipyridin-3-yl-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6/c13-18-11(9-3-1-5-14-7-9)16-17-12(18)10-4-2-6-15-8-10/h1-8H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQDWUDZQQZNSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2N)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














